
Dithiobisphthalimide
概要
説明
Dithiobisphthalimide is a disulfide aromatic compound known for its unique chemical properties and applications It is characterized by the presence of two phthalimide groups connected by a disulfide bond
作用機序
Target of Action
Dithiobisphthalimide primarily targets human sperm cells . It has been identified as a potent spermicide agent, which means it can kill or immobilize sperm, thereby preventing fertilization .
Mode of Action
The compound interacts with its targets through an electrochemical reduction process . This process leads to the ejection of diatomic sulfur and involves an interesting autocatalytic mechanism . The initial electron transfer follows a stepwise mechanism involving the formation of the corresponding radical anion .
Biochemical Pathways
The electrochemical reduction process it undergoes suggests that it may influence electron transfer theories
Result of Action
This compound has a potent spermostatic, irreversible effect . It immobilizes sperm without affecting the viability of the sperm, HeLa cells, or L. acidophilus . This makes it an effective molecule for contraceptive purposes .
Action Environment
The action of this compound is dependent on the concentration of the initial compound and the cyclic voltammetric scan rate . .
生化学分析
Biochemical Properties
Dithiobisphthalimide is known for its role in biochemical reactions
Cellular Effects
This compound has been found to have a potent spermostatic effect, with no toxic effects on HeLa cells and Lactobacillus acidophilus . It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction leading to the ejection of diatomic sulfur through an autocatalytic mechanism . This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Dithiobisphthalimide can be synthesized through the reaction of phthalimide with sulfur dichloride in the presence of a base. The reaction typically involves the following steps:
- Dissolving phthalimide in a suitable solvent such as acetonitrile or dimethylformamide.
- Adding sulfur dichloride to the solution.
- Introducing a base, such as triethylamine, to facilitate the reaction.
- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.
- Isolating the product through filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: Dithiobisphthalimide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Electrochemical reduction using cyclic voltammetry.
Substitution: Reactions with hexamethylditin or trimethyltin sulfide in the presence of sulfenyl chloride.
Major Products:
科学的研究の応用
類似化合物との比較
Thiobisphthalimide: Similar structure but with a single sulfur atom connecting the phthalimide groups.
Phthalimide: Lacks the disulfide bond, making it less reactive in certain chemical reactions.
Uniqueness: Its ability to undergo electrochemical reduction and form radical anions sets it apart from similar compounds .
特性
IUPAC Name |
2-[(1,3-dioxoisoindol-2-yl)disulfanyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8N2O4S2/c19-13-9-5-1-2-6-10(9)14(20)17(13)23-24-18-15(21)11-7-3-4-8-12(11)16(18)22/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJMNRIABVPIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SSN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998860 | |
| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7764-30-9 | |
| Record name | 2,2′-Dithiobis[1H-isoindole-1,3(2H)-dione] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7764-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Dithiobisphthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007764309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-Disulfanediyldi(1H-isoindole-1,3(2H)-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30998860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(5R)-5-hydroxyheptyl]-4-methyl-2H-furan-5-one](/img/structure/B21278.png)
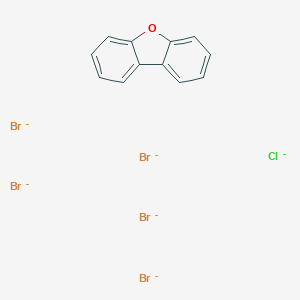
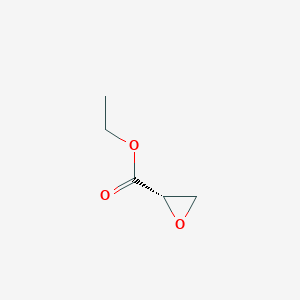


![6-Piperazin-1-ylbenzo[b][1,4]benzothiazepin-2-ol](/img/structure/B21299.png)
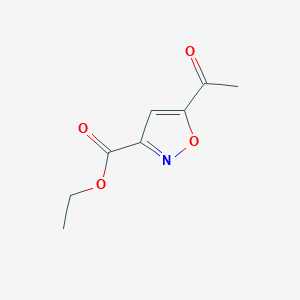
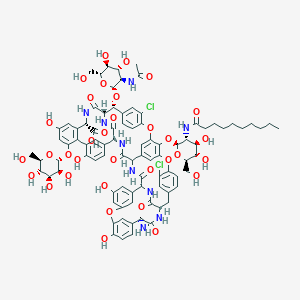



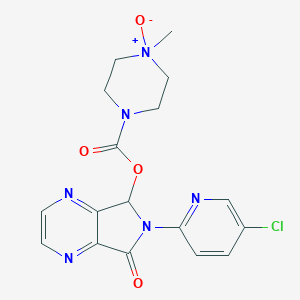
![4-(8-Chloro-4H-imidazo[2,1-c][1,4]benzoxazin-2-yl)phenyl methyl ether](/img/structure/B21316.png)
